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This guide provides a detailed comparison of omaveloxolone (brand name SKYCLARYS®),

the first and only FDA-approved treatment for Friedreich's ataxia (FA), against the previous

standard of care, which was primarily supportive and symptom-based management.[1][2][3][4]

[5][6] Prior to the approval of omaveloxolone, there were no disease-modifying therapies for

this rare, genetic, neurodegenerative disorder.[2][7] Therefore, this comparison guide focuses

on the pivotal clinical trial data that established omaveloxolone's efficacy against a placebo,

representing the baseline in the absence of an approved pharmacological treatment.

Mechanism of Action: Activating the Nrf2 Pathway
Omaveloxolone is a semi-synthetic triterpenoid that acts as an activator of the Nuclear factor

erythroid 2-related factor 2 (Nrf2) pathway.[8][9] In Friedreich's ataxia, the genetic mutation

leads to a deficiency of the frataxin protein, resulting in mitochondrial dysfunction, oxidative

stress, and inflammation, which collectively drive neurodegeneration.[1] The Nrf2 pathway is a

crucial cellular defense mechanism against oxidative stress.[8] Omaveloxolone is thought to

work by binding to Keap1, a protein that normally promotes the degradation of Nrf2.[8] By

inhibiting this interaction, omaveloxolone allows Nrf2 to accumulate, translocate to the

nucleus, and activate the expression of numerous antioxidant and anti-inflammatory genes.[8]

[9] This action is believed to restore mitochondrial function, reduce oxidative stress, and inhibit

pro-inflammatory signaling.[10]
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Caption: Omaveloxolone's mechanism of action via Nrf2 pathway activation.

Clinical Performance: The MOXIe Trial
The pivotal study for the approval of omaveloxolone was the MOXIe trial (NCT02255435), a

multi-center, double-blind, placebo-controlled, randomized registrational Phase 2 trial.[10][11]

This study evaluated the efficacy and safety of omaveloxolone in patients with Friedreich's

ataxia.

Experimental Protocol: MOXIe Part 2
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial conducted

at 11 institutions across the United States, Europe, and Australia.[11]

Participants: 103 eligible patients with genetically confirmed Friedreich's ataxia, aged 16 to

40 years, with baseline modified Friedreich's Ataxia Rating Scale (mFARS) scores between

20 and 80.[11][12]

Randomization: Patients were randomized on a 1:1 basis to receive either 150 mg of

omaveloxolone (n=51) or a placebo (n=52) orally once daily for 48 weeks.[11]

Primary Outcome: The primary endpoint was the change from baseline in the mFARS score

at 48 weeks compared to placebo.[11] The mFARS is a clinical assessment of disease

progression that evaluates swallowing and speech, upper and lower limb coordination, and

upright stability.[12]

Secondary Outcomes: The trial also assessed various secondary endpoints, although

specific details on these are less prominently reported in the initial announcements.

Extension Phase: After the 48-week trial, participants had the option to enroll in an open-

label extension study where all patients received omaveloxolone.[12]
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Caption: Experimental workflow of the pivotal MOXIe Part 2 trial.

Quantitative Data Summary
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The following tables summarize the key efficacy and safety findings from the MOXIe trial,

comparing omaveloxolone to placebo.

Table 1: Primary Efficacy Endpoint - Change in mFARS
Score at 48 Weeks

Group
Baseline
mFARS (Mean)

Change from
Baseline
(Mean ± SE)

Placebo-
Corrected
Difference
(Mean ± SE)

p-value

Omaveloxolone

(n=40)

Not explicitly

stated
-1.55 ± 0.69 -2.40 ± 0.96 0.014

Placebo (n=42)
Not explicitly

stated
+0.85 ± 0.64

*Full analysis set as reported in the primary publication.[11]

The results demonstrated a statistically significant improvement in neurological function for

patients treated with omaveloxolone compared to those who received a placebo.[11][13]

Patients in the omaveloxolone group experienced a mean improvement (decrease) in their

mFARS score, while the placebo group showed a worsening of symptoms (increase in score).

[13]

Table 2: Common Treatment-Emergent Adverse Events
(TEAEs)
This table lists TEAEs that occurred in ≥10% of patients receiving omaveloxolone with at least

a 5% higher incidence than the placebo group.[14]
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Adverse Event Omaveloxolone Group (%) Placebo Group (%)

Alanine Aminotransferase

(ALT) Increase
37% Not specified, but lower

Aspartate Aminotransferase

(AST) Increase
37% Not specified, but lower

Headache 37% Not specified, but lower

Nausea 33% Not specified, but lower

Abdominal Pain 29% Not specified, but lower

Fatigue 24% Not specified, but lower

Diarrhea 20% Not specified, but lower

Musculoskeletal Pain 20% Not specified, but lower

Oropharyngeal Pain >10% Not specified, but lower

Muscle Spasm >10% Not specified, but lower

Back Pain >10% Not specified, but lower

Influenza >10% Not specified, but lower

Decreased Appetite >10% Not specified, but lower

Adverse events were generally mild to moderate in severity.[14] The elevations in liver

aminotransferases were noted to be transient and reversible, without signs of liver injury such

as elevated bilirubin.[11][15] Most of these adverse events were reported to occur with less

frequency after the first 12 weeks of treatment.[14]

Conclusion
Omaveloxolone represents a significant advancement in the treatment of Friedreich's ataxia,

being the first therapy to demonstrate a significant improvement in neurological function in a

robust clinical trial.[6][10][11] While the standard of care was previously limited to managing

symptoms, omaveloxolone offers a targeted, disease-modifying approach by activating the

Nrf2 pathway to counter the downstream effects of frataxin deficiency. The MOXIe trial provides
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clear evidence of its efficacy in slowing disease progression as measured by the mFARS,

establishing a new benchmark for therapeutic intervention in this patient population. The safety

profile is considered generally acceptable, with the most common adverse events being

transient elevations in liver enzymes, headache, and gastrointestinal issues.[11]
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To cite this document: BenchChem. [Omaveloxolone: A Comparative Analysis Against the
Standard of Care in Friedreich's Ataxia]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612239#benchmarking-omaveloxolone-s-
performance-against-standard-of-care-treatments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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